2,2,2-Trifluoroethyl piperidine-1-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl piperidine-1-carboxylate is a chemical compound with the molecular formula C8H12F3NO2. It is known for its unique properties due to the presence of trifluoroethyl and piperidine groups. This compound is used in various scientific research fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl piperidine-1-carboxylate typically involves the reaction of piperidine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to produce piperidine-1-carboxylic acid and 2,2,2-trifluoroethanol.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields piperidine-1-carboxylic acid and 2,2,2-trifluoroethanol .
Scientific Research Applications
2,2,2-Trifluoroethyl piperidine-1-carboxylate is widely used in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine moiety interacts with receptors or enzymes. This dual functionality allows the compound to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methyl acrylate: Another trifluoroethyl-containing compound used in polymer chemistry.
2,2,2-Trifluoroethyl chloroformate: A reagent used in the synthesis of trifluoroethyl esters.
Uniqueness
2,2,2-Trifluoroethyl piperidine-1-carboxylate is unique due to its combination of the trifluoroethyl and piperidine groups, which confer distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2,2,2-trifluoroethyl piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-14-7(13)12-4-2-1-3-5-12/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSKHWULVBDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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